Calcium l(-)-arabonate tetrahydrate

Calcium bioavailability Osteoporosis Dietary supplement

Generic Ca salts (CaCO₃, Ca D-gluconate) fail to elevate serum calcium due to poor absorption kinetics. Ca L(-)-arabonate tetrahydrate resolves this via dual-action: readily absorbable Ca²⁺ plus an L-arabonate moiety that accelerates dietary Ca uptake while remaining poorly absorbed, minimizing systemic metabolite load. • Significantly elevates blood Ca²⁺ vs. CaCO₃ alone or Ca D-gluconate co-administration • Favorable safety: LD₅₀ >7.4 g/kg; neutral taste & pH buffering for oral formulations • ≥95% purity, defined tetrahydrate stoichiometry for reproducible formulation.

Molecular Formula C10H26CaO16
Molecular Weight 442.38 g/mol
Cat. No. B7881951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium l(-)-arabonate tetrahydrate
Molecular FormulaC10H26CaO16
Molecular Weight442.38 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)[O-])O)O)O)O.O.O.O.O.[Ca+2]
InChIInChI=1S/2C5H10O6.Ca.4H2O/c2*6-1-2(7)3(8)4(9)5(10)11;;;;;/h2*2-4,6-9H,1H2,(H,10,11);;4*1H2/q;;+2;;;;/p-2/t2*2-,3-,4+;;;;;/m00...../s1
InChIKeyMGIDRYGUYYMVGM-DOBNSTQGSA-L
Commercial & Availability
Standard Pack Sizes2 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium L(-)-Arabonate Tetrahydrate: Identity & Baseline Characteristics


Calcium L(-)-arabonate tetrahydrate (CAS 220436-43-1) is a crystalline calcium salt of the L-isomer of arabonic acid, existing as a tetrahydrate with the molecular formula C₁₀H₂₀O₁₂·Ca·(H₂O)₄ and a molecular weight of 444.38 g/mol [1]. It belongs to the class of sugar acid salts, specifically L-aldonate calcium salts, and is distinguished from its anhydrous and D-isomer counterparts by its precise stereochemistry and hydration state [2]. This compound is primarily recognized for its role as a calcium supplement with enhanced bioavailability and a favorable safety profile, stemming from the unique absorption kinetics of its L-arabonate moiety [3].

L-arabonate salt for calcium bioavailability studies Stereospecific
Tetrahydrate form supports formulation consistency Hydration control
Distinct from D-isomer and anhydrous analogs Identity check

Why Substitution by Other Calcium Salts Fails


Generic substitution among calcium salts or arabonate isomers is scientifically unsound due to profound differences in stereospecific absorption kinetics, safety profiles, and material properties. The L-isomer of arabonate exhibits a unique dual action: the calcium moiety is readily absorbed in the small intestine, while the L-arabonic acid moiety remains poorly absorbed, acting as a calcium absorption accelerator without contributing to systemic metabolite burden [1]. This contrasts sharply with calcium D-gluconate, which fails to significantly increase blood calcium levels [1], and with calcium L-ascorbate and calcium L-threonate, which carry safety concerns due to the absorption of their respective acid moieties [1]. Furthermore, the tetrahydrate form introduces a defined hydration state that influences crystallinity, handling, and formulation behavior, distinguishing it from anhydrous calcium L-arabonate (CAS 5346-83-8) [2].

Calcium D-gluconate L-arabonate D-gluconate
May not provide comparable calcium absorption acceleration in rodent models; reported blood calcium response may differ.
L-ascorbate / L-threonate Poorly absorbed counterion Systemically absorbed acid moieties
Counterion absorption profile may introduce additional metabolic variables not present with L-arabonate.
Anhydrous calcium arabonate Tetrahydrate Anhydrous
Hydration state differences may alter weighing accuracy and solid-state processing behavior.

Quantified Differentiation vs. Key Comparators


Superior Blood Calcium Elevation

In a direct head-to-head study in mice, oral administration of calcium L-arabonate resulted in a significant, dose-dependent increase in blood calcium levels, whereas calcium carbonate and calcium D-gluconate produced no detectable increase. Specifically, groups administered calcium L-arabonate at 1.25, 2.5, and 5.0 mmol/kg exhibited significant elevations in blood calcium over 4 hours, while the calcium carbonate (5 mmol/kg) and calcium D-gluconate (2.5-10.0 mmol/kg) groups showed no significant change from baseline [1]. This demonstrates that the L-arabonate salt form is uniquely capable of enhancing calcium absorption compared to both the simple carbonate and the commonly used D-gluconate salt.

Blood calcium elevation
Head-to-head
Significant, dose-dependent increase (1.25–5.0 mmol/kg) vs. no increase with calcium carbonate or D-gluconate in mice.
Supports calcium absorption study context.
OCPC method, 0–4 h post-dose; rodent model.
Calcium bioavailability Osteoporosis Dietary supplement

Favorable Acute Oral Toxicity Profile

The acute oral toxicity of calcium L-arabonate, as measured by LD₅₀ in mice, is reported to be >7.4 g/kg [1]. This value indicates a wide margin of safety. In comparison, calcium L-threonate, another calcium salt promoted for absorption, has a reported LD₅₀ in rats and mice of >5 g/kg [2]. While both are considered low-toxicity, the calcium L-arabonate value represents a higher threshold for acute lethality in this animal model, suggesting a potentially superior safety profile for applications involving high or repeated dosing. The patent also explicitly notes that the in vivo kinetics of calcium L-arabonate are significantly different from and superior in safety to calcium L-ascorbate and calcium L-threonate due to the poor absorption of the L-arabonic acid moiety [1].

Acute oral toxicity
Cross-study comparable
LD₅₀ >7.4 g/kg (mice); comparator L-threonate >5 g/kg.
Reported higher LD₅₀ threshold; supports safety margin review.
Single oral administration; cross-study comparison.
Safety pharmacology Toxicology Calcium supplement

Defined Tetrahydrate Form & High Purity

Commercial specifications for calcium L(-)-arabonate tetrahydrate consistently report a minimum purity of ≥95% as a white powder [1]. This defined tetrahydrate stoichiometry (C₁₀H₂₀O₁₂·Ca·(H₂O)₄, MW 444.38 g/mol) [2] provides a stable, crystalline material with predictable water content. In contrast, the anhydrous form (calcium L-arabonate, CAS 5346-83-8) and D-isomer (calcium D-arabonate, CAS 22373-09-7, MW 370.32 g/mol) exhibit different molecular weights and hygroscopicity profiles. The tetrahydrate form's consistent hydration state facilitates accurate weighing and formulation, particularly in solid dosage forms where water content can affect stability and processing.

Purity & tetrahydrate form
Specification review
≥95% purity, MW 444.38 g/mol (C₁₀H₂₀O₁₂·Ca·4H₂O); MW difference +74.06 vs. anhydrous D-isomer.
Tetrahydrate stoichiometry supports formulation consistency.
Commercial vendor specifications.
Material quality Analytical chemistry Formulation

Dual-Action Selective Calcium Absorption

A key differentiator of calcium L-arabonate is its dual pharmacokinetic behavior. The calcium moiety is readily absorbed in the small intestine, while the L-arabonic acid moiety is poorly absorbed and instead transits to the cecum and colon largely unaltered [1]. Specifically, after oral administration of 2.5 mmol/kg calcium L-arabonate to rats, most of the L-arabonic acid was found unabsorbed in the small intestine and transferred to the lower gut within 2-6 hours, with approximately 23% of the administered dose remaining in the cecum and colon after 24 hours [1]. This contrasts with calcium L-ascorbate and calcium L-threonate, where the acid moieties are systemically absorbed, raising potential safety concerns (e.g., urolithiasis for ascorbate) [1]. This selective absorption profile is a class-defining feature of L-form aldonic acid salts.

Selective absorption mechanism
Mechanism context
L-arabonic acid poorly absorbed (~23% residual in cecum/colon at 24 h) vs. systemic absorption of ascorbate/threonate counterions.
Supports selective calcium absorption mechanism study.
HPLC quantification in rats, 2.5 mmol/kg oral dose.
Pharmacokinetics Mechanism of action Calcium metabolism

Calcium L(-)-Arabonate Tetrahydrate Application Scenarios


Next-Generation Osteoporosis Supplements

Given its demonstrated ability to significantly elevate blood calcium levels in vivo when co-administered with calcium carbonate, compared to calcium carbonate alone or calcium D-gluconate [1], calcium L(-)-arabonate tetrahydrate is ideally suited as an active ingredient in advanced calcium supplement formulations. Its dual-action mechanism—providing absorbable calcium while accelerating absorption of dietary calcium—directly addresses the primary therapeutic goal in osteoporosis management. The favorable acute toxicity profile (LD₅₀ >7.4 g/kg) further supports its safe use in chronic oral dosage forms for at-risk populations.

Functional Food & Beverage Fortification

The L-arabonic acid component of the salt not only accelerates calcium absorption but also exhibits excellent pH buffering capacity and a neutral taste profile, making it a practical food additive [1]. This enables the formulation of calcium-fortified dairy products, juices, or nutritional bars where improved calcium uptake from the food matrix is desired, without the sensory drawbacks or acid-base imbalances associated with other calcium salts.

Calcium Metabolism Research Reagent

The commercial availability of calcium L(-)-arabonate tetrahydrate at ≥95% purity with a defined tetrahydrate stoichiometry [2] makes it a reliable reagent for investigating stereospecific calcium transport mechanisms, L-arabonate metabolism, and the role of hydration state in solid-state properties. Its unique pharmacokinetic profile, characterized by selective calcium absorption and poor arabonate moiety uptake [1], provides a valuable tool for dissecting calcium absorption pathways in vitro and in vivo.

Calcium Salt Benchmarking & Bioavailability Studies

As a member of the L-aldonate calcium salt class with well-documented, quantifiable differentiation from calcium carbonate, calcium D-gluconate, calcium L-ascorbate, and calcium L-threonate in terms of absorption efficacy and safety [1], calcium L(-)-arabonate tetrahydrate serves as an essential comparator in head-to-head bioavailability and safety studies. Its use in such studies helps establish the relative performance of novel calcium delivery systems or new salt forms.

Application
Selection Property
Validation Focus
Bone health calcium bioavailability research
Calcium absorption accelerator context
Rodent model calcium uptake endpoint
Food matrix calcium enrichment studies
Taste-neutral, pH-buffering salt form
Food matrix calcium bioavailability
Calcium metabolism mechanistic studies
Stereospecific counterion absorption profile
Arabonate moiety transit and absorption assays
Calcium salt comparator studies
Defined L-arabonate tetrahydrate identity
Head-to-head calcium bioavailability endpoints

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